Cas no 2227660-57-1 ((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)

(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol
- 2227660-57-1
- EN300-1917691
-
- インチ: 1S/C9H12BrNO2/c1-6(12)3-7-4-8(10)5-11-9(7)13-2/h4-6,12H,3H2,1-2H3/t6-/m0/s1
- InChIKey: SLAKZQAEFXFDRM-LURJTMIESA-N
- SMILES: BrC1=CN=C(C(=C1)C[C@H](C)O)OC
計算された属性
- 精确分子量: 245.00514g/mol
- 同位素质量: 245.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- XLogP3: 1.9
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917691-0.05g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 0.05g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-1917691-5.0g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 5g |
$4930.0 | 2023-05-31 | ||
Enamine | EN300-1917691-5g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 5g |
$4930.0 | 2023-09-17 | ||
Enamine | EN300-1917691-10.0g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 10g |
$7312.0 | 2023-05-31 | ||
Enamine | EN300-1917691-1.0g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 1g |
$1701.0 | 2023-05-31 | ||
Enamine | EN300-1917691-0.5g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 0.5g |
$1632.0 | 2023-09-17 | ||
Enamine | EN300-1917691-0.25g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 0.25g |
$1564.0 | 2023-09-17 | ||
Enamine | EN300-1917691-2.5g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 2.5g |
$3332.0 | 2023-09-17 | ||
Enamine | EN300-1917691-0.1g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 0.1g |
$1496.0 | 2023-09-17 | ||
Enamine | EN300-1917691-1g |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol |
2227660-57-1 | 1g |
$1701.0 | 2023-09-17 |
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-olに関する追加情報
Comprehensive Overview of (2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol (CAS No. 2227660-57-1)
(2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol is a chiral organic compound with significant potential in pharmaceutical and chemical research. This compound, identified by its CAS number 2227660-57-1, features a pyridine core substituted with bromine and methoxy groups, along with a propan-2-ol side chain. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
The 5-bromo-2-methoxypyridine moiety in this compound is a key structural feature that contributes to its reactivity and utility. Researchers are particularly interested in this compound due to its potential applications in medicinal chemistry and asymmetric synthesis. The presence of the bromine atom offers opportunities for further functionalization through cross-coupling reactions, which are widely used in modern organic synthesis.
One of the most significant aspects of (2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol is its chiral center at the propan-2-ol position. This stereochemistry is crucial for its potential biological activity, as enantiomers often exhibit different pharmacological properties. The (2S)-configuration may offer advantages in terms of binding affinity and selectivity when used as a building block for active pharmaceutical ingredients (APIs).
In recent years, there has been growing interest in pyridine derivatives like this compound due to their prevalence in FDA-approved drugs. Many researchers are investigating how modifications to the 2-methoxy-5-bromopyridine structure can lead to novel therapeutic agents. This aligns with current trends in drug discovery, where there's a strong focus on developing targeted therapies with improved efficacy and reduced side effects.
The synthesis of CAS 2227660-57-1 typically involves multi-step organic reactions, with careful attention to maintaining the stereochemical integrity at the chiral center. Common synthetic approaches might include asymmetric reduction of the corresponding ketone or resolution of racemic mixtures. These methods are of particular interest to synthetic chemists working on chiral building blocks for pharmaceutical applications.
From an analytical perspective, (2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol can be characterized using various techniques including NMR spectroscopy, mass spectrometry, and chiral HPLC. These methods are essential for confirming the compound's structure and ensuring its enantiomeric purity, which is critical for its potential use in drug development.
The pharmaceutical industry's increasing focus on small molecule therapeutics has driven demand for specialized intermediates like this compound. Its bromopyridine structure makes it particularly valuable for Suzuki coupling reactions, a widely used method for creating carbon-carbon bonds in drug synthesis. This versatility explains why many researchers are searching for information about CAS 2227660-57-1 applications and synthetic routes to 5-bromo-2-methoxypyridine derivatives.
In the context of current research trends, this compound aligns with several hot topics in medicinal chemistry. These include the development of kinase inhibitors, where pyridine derivatives often serve as core structures, and the creation of allosteric modulators for various biological targets. The methoxy group in particular may contribute to improved metabolic stability, a key consideration in modern drug design.
From a commercial perspective, (2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol is typically supplied by specialty chemical manufacturers catering to the pharmaceutical and biotechnology sectors. Its availability as a chiral building block makes it valuable for companies engaged in drug discovery programs. Researchers often search for suppliers of 2227660-57-1 or inquire about custom synthesis of brominated pyridine alcohols.
The stability and storage requirements of this compound are important considerations for laboratory use. While specific handling guidelines should be obtained from the material safety data sheet (MSDS), compounds like 5-bromo-2-methoxypyridin-3-yl derivatives generally require protection from light and moisture to maintain their chemical integrity. Proper storage conditions are frequently searched topics related to this class of compounds.
Looking to the future, (2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol and similar compounds are likely to see increased use as the pharmaceutical industry continues to explore new chemical space. The combination of its bromine substituent for further functionalization and its chiral alcohol functionality makes it a versatile intermediate with broad potential applications in drug discovery and development.
For researchers interested in this compound, common questions often revolve around its synthetic applications, pharmacological potential, and handling precautions. The scientific community continues to explore new ways to utilize such functionalized pyridine derivatives in the creation of novel therapeutic agents, making this an area of ongoing interest and investigation.
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